Product packaging for 4-Methoxymethoxybenzylalcohol(Cat. No.:)

4-Methoxymethoxybenzylalcohol

Cat. No.: B8688839
M. Wt: 168.19 g/mol
InChI Key: YCLSDRLRERBLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxymethoxybenzylalcohol is a chemical reagent intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any personal use. While specific research data on this exact compound is limited in public scientific literature, it is structurally related to 4-Methoxybenzyl alcohol (Anisyl alcohol), a compound with documented applications. 4-Methoxybenzyl alcohol is well-known for its use as a fragrance and flavor agent . More significantly for research, studies on 4-Methoxy benzyl alcohol have demonstrated considerable neuroprotective properties in models of cerebral injury . Research indicates that the related compound can protect the neurovascular unit after cerebral ischemia reperfusion injury, which is a key factor in ischemic stroke . Its mechanism of action appears to involve ameliorating the brain's microenvironment through anti-oxidant and anti-apoptotic pathways. In vitro studies on primary cortical neurons show that 4-Methoxy benzyl alcohol can significantly increase levels of protective enzymes like Superoxide dismutase (SOD) and anti-apoptotic proteins (Bcl-2), while decreasing the expression of pro-apoptotic proteins (Bax) . This suggests that this compound may hold similar potential for investigation in neurological and pharmacological research, particularly in studies focused on neuroprotection and cellular stress response. Researchers are encouraged to explore its specific properties and applications in their experimental models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B8688839 4-Methoxymethoxybenzylalcohol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

[4-(methoxymethoxy)phenyl]methanol

InChI

InChI=1S/C9H12O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3

InChI Key

YCLSDRLRERBLJA-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=C(C=C1)CO

Origin of Product

United States

Synthetic Methodologies for 4 Methoxymethoxybenzylalcohol and Analogous Structures

Retrosynthetic Analysis and Key Disconnections Relevant to 4-Methoxymethoxybenzylalcohol

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For 4-methoxymethoxybenzyl alcohol, the primary disconnection strategies focus on the carbon-oxygen bond of the alcohol and the methoxymethyl (MOM) ether.

A logical disconnection breaks the bond between the benzylic carbon and the oxygen of the alcohol. This leads back to a corresponding aldehyde, 4-methoxymethoxybenzaldehyde. This precursor can then be reduced to the target alcohol in the forward synthesis. youtube.com This approach is advantageous as the reduction of aldehydes to primary alcohols is a well-established and high-yielding transformation.

Another key disconnection involves the methoxymethyl ether linkage. This bond can be retrosynthetically cleaved to reveal 4-hydroxybenzyl alcohol and a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl). patsnap.com This strategy requires the protection of the phenolic hydroxyl group as a MOM ether, a common tactic in multi-step syntheses. mdpi.com

A further disconnection of 4-hydroxybenzyl alcohol can lead back to 4-hydroxybenzaldehyde, which in turn can be traced back to phenol (B47542) through formylation reactions. google.com This comprehensive analysis provides multiple synthetic routes starting from simple and readily available precursors.

Established Synthetic Routes for this compound Precursors

The synthesis of 4-methoxymethoxybenzyl alcohol often proceeds through key precursors, primarily 4-methoxymethoxybenzaldehyde. The preparation of this aldehyde and its subsequent conversion to the target alcohol are well-documented.

The reduction of the aldehyde group in 4-methoxymethoxybenzaldehyde to a primary alcohol is a common and efficient method. A variety of reducing agents can be employed for this transformation.

One of the most common methods involves the use of sodium borohydride (B1222165) (NaBH₄). niph.go.jp This reagent is a mild and selective reducing agent for aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature or below.

Alternatively, lithium aluminum hydride (LiAlH₄) can be used. rsc.org LiAlH₄ is a more powerful reducing agent than NaBH₄ and is capable of reducing a wider range of functional groups. However, it is also less selective and requires anhydrous conditions, typically in solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is usually performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. rsc.org

The following table summarizes typical conditions for the reduction of a carbonyl precursor:

Reducing AgentSolventTypical Conditions
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to room temperature
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl Ether0 °C to room temperature, anhydrous

An alternative approach to synthesizing 4-methoxymethoxybenzyl alcohol involves the functionalization of a pre-existing aromatic ring. This can be achieved by first protecting the hydroxyl group of p-hydroxybenzaldehyde with a methoxymethyl (MOM) group. escholarship.org

The protection step is typically carried out by reacting p-hydroxybenzaldehyde with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in an inert solvent like tetrahydrofuran (THF). rsc.org This reaction forms 4-methoxymethoxybenzaldehyde. Subsequent reduction of the aldehyde, as described in the previous section, yields the target alcohol.

Another strategy starts with 4-hydroxybenzyl alcohol itself. The phenolic hydroxyl group can be selectively protected as a MOM ether using MOM-Cl and a suitable base. This direct approach avoids the need for a reduction step if 4-hydroxybenzyl alcohol is readily available.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalytic and biocatalytic approaches for the synthesis of 4-methoxymethoxybenzyl alcohol and related compounds.

Catalytic hydrogenation offers a greener alternative to the use of stoichiometric metal hydride reagents. This method typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of aldehydes. mdpi.com The reaction is often carried out in a solvent such as ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. nih.gov

Transfer hydrogenation is another green alternative that uses a hydrogen donor molecule instead of gaseous hydrogen. mdpi.com Common hydrogen donors include isopropanol (B130326) and formic acid. mdpi.comscielo.org.mx Ruthenium and palladium-based catalysts have shown high efficiency in the transfer hydrogenation of substituted benzaldehydes. scielo.org.mxthieme-connect.de For example, ruthenium(II) complexes have been used to catalyze the transfer hydrogenation of benzaldehyde (B42025) derivatives with ethanol as both the solvent and hydrogen donor, achieving excellent yields. scielo.org.mx

The table below provides a comparison of different hydrogenation methods for aldehyde reduction:

MethodCatalyst/ReagentHydrogen SourceTypical Conditions
Catalytic HydrogenationPd/C, PtO₂H₂ gasMethanol, Ethanol; Room temp. to 60°C
Transfer HydrogenationRu(II) complexes, Pd/MIL-101(Fe)-NH₂Isopropanol, Formic acid/TriethylamineEthanol, Acetonitrile; Room temp. to 90°C

These catalytic methods often offer high chemoselectivity, allowing for the reduction of an aldehyde in the presence of other reducible functional groups. thieme-connect.de

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. mdpi.com Enzymes can offer exquisite selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. nih.gov For the synthesis of benzyl (B1604629) alcohols, alcohol dehydrogenases (ADHs) are particularly relevant. nih.gov

The reduction of benzaldehyde derivatives to their corresponding alcohols can be achieved using whole-cell biocatalysts or isolated enzymes. For instance, various plant-based materials containing reductases have been shown to effectively reduce benzaldehyde to benzyl alcohol. scielo.org.mx While direct biocatalytic reduction of 4-methoxymethoxybenzaldehyde is not extensively documented, the reduction of structurally similar substituted benzaldehydes suggests its feasibility. georgiasouthern.edu

Chemoenzymatic synthesis combines chemical and enzymatic steps to create efficient and selective reaction pathways. mdpi.combeilstein-journals.orgresearchgate.net A potential chemoenzymatic route to 4-methoxymethoxybenzyl alcohol could involve the chemical synthesis of 4-methoxymethoxybenzaldehyde followed by an enzymatic reduction of the aldehyde. This approach leverages the strengths of both traditional organic synthesis for precursor preparation and biocatalysis for the selective and clean reduction step. nih.gov The use of vanillyl alcohol oxidases, for example, has been demonstrated in the synthesis of other functionalized aromatic compounds. nih.gov

Metal-Free Oxidative Transformations in Precursor Synthesis

The synthesis of 4-methoxymethoxybenzyl alcohol often proceeds via the reduction of its corresponding aldehyde, 4-methoxymethoxybenzaldehyde. The preparation of this key aldehyde precursor can be achieved through oxidative transformations that avoid the use of transition-metal catalysts, aligning with the principles of green chemistry. nih.gov Such metal-free approaches have gained traction as they often offer improved selectivity, reduced cost, and lower environmental impact compared to their metal-catalyzed counterparts. nih.gov

One notable metal-free method for the synthesis of precursors to 4-methoxymethoxybenzyl alcohol involves the selective oxidation of a suitable starting material. For instance, research has demonstrated the use of a diselenide-catalyzed system employing 30% hydrogen peroxide for the selective oxidation of 4-methoxymethylbenzyl alcohol to yield the corresponding 4-methoxymethoxybenzaldehyde. smolecule.com This transformation is significant as it provides a direct route to the aldehyde necessary for the final reductive step to the target alcohol.

Furthermore, the broader field of organic synthesis has seen the development of various metal-free oxidative strategies that are applicable to the synthesis of aromatic aldehydes. nih.gov These include the use of organocatalysts, such as salicyclic acid derivatives, which can facilitate oxidations using atmospheric oxygen. nih.gov While not specifically detailed for 4-methoxymethoxybenzaldehyde in the provided context, these methodologies represent a growing toolkit for synthetic chemists aiming to avoid heavy metals. The development of such green synthetic strategies is driven by the need for processes with better environmental credentials. nih.gov The focus is on creating atom-economical reactions that are both efficient and sustainable. nih.gov

Orthogonal Protective Group Strategies Pertinent to the Benzylic Alcohol Moiety

In the multi-step synthesis of complex molecules containing 4-methoxymethoxybenzyl alcohol or its derivatives, the strategic protection and deprotection of hydroxyl groups is paramount. bham.ac.uk The concept of "orthogonal protection" is central to this strategy, allowing for the selective removal of one protecting group in the presence of others using specific, non-interfering reaction conditions. organic-chemistry.org This approach is crucial when a molecule contains multiple reactive sites, such as the phenolic and benzylic hydroxyl groups in related structures. bham.ac.uk

The 4-methoxymethoxy (MOM) group itself is a protecting group for the phenolic hydroxyl of the parent compound, 4-hydroxybenzyl alcohol. It is typically stable to many reagents but can be cleaved under acidic conditions. uwindsor.ca For the benzylic alcohol moiety, a different protecting group with a distinct cleavage condition must be chosen to achieve orthogonality.

Several classes of protecting groups are available for alcohols, each with its own unique removal method. uwindsor.camasterorganicchemistry.com A common strategy involves the use of silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group. uwindsor.ca The TBDMS group is installed by reacting the alcohol with tert-butyldimethylsilyl chloride and is stable to the conditions used to remove many other protecting groups, but it is selectively cleaved by a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.caacs.org

Another orthogonal strategy involves using different types of benzyl ethers that can be distinguished from one another during cleavage. uwindsor.ca The p-methoxybenzyl (PMB) ether is a widely used protecting group for alcohols. While structurally similar to a standard benzyl (Bn) ether, the electron-donating methoxy (B1213986) group makes the PMB group highly susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). uwindsor.caacs.org This allows for the deprotection of a PMB-protected alcohol while leaving other groups, such as a standard benzyl ether, MOM ether, or a silyl ether, intact. acs.orgresearchgate.net Recent research has also demonstrated the use of the p-methylbenzyl (MBn) group, which can be selectively removed with DDQ in the presence of a standard benzyl group and is resistant to the CAN used to remove PMB groups, further expanding the possibilities for orthogonal strategies. acs.org

The selection of an appropriate set of protecting groups is dictated by the planned synthetic route, ensuring that each protection and deprotection step proceeds in high yield without affecting other functional groups in the molecule. bham.ac.ukorganic-chemistry.org

Interactive Table: Orthogonal Protecting Groups for Alcohols

Protecting GroupAbbreviationTypical Reagent for RemovalCleavage Condition ClassOrthogonal To
Methoxymethyl EtherMOMH⁺ (e.g., HCl, TFA)AcidicTBDMS, PMB, Bn
tert-Butyldimethylsilyl EtherTBDMSF⁻ (e.g., TBAF)Fluoride-mediatedMOM, PMB, Bn
p-Methoxybenzyl EtherPMBDDQ, CANOxidativeTBDMS, Bn, MOM
Benzyl EtherBnH₂, Pd/CHydrogenolysisTBDMS, PMB, MOM

Reactivity Profiles and Mechanistic Investigations of 4 Methoxymethoxybenzylalcohol

Transformations Involving the Benzylic Hydroxyl Group of 4-Methoxymethoxybenzylalcohol

The benzylic hydroxyl group in this compound is a primary site of reactivity, susceptible to etherification, controlled oxidation, and nucleophilic substitution reactions. The presence of the electron-donating methoxymethoxy group on the aromatic ring influences the reactivity of this benzylic position.

Etherification Reactions

Etherification of the benzylic hydroxyl group can be achieved under various conditions, typically involving deprotonation of the alcohol to form an alkoxide, followed by reaction with an electrophile. Common methods include the Williamson ether synthesis, where the alcohol is treated with a base such as sodium hydride, followed by the addition of an alkyl halide.

For instance, the reaction of this compound with an alkyl halide (R-X) in the presence of a strong base proceeds as follows:

Step 1 (Deprotonation): 4-MeO-CH₂O-C₆H₄-CH₂OH + NaH → 4-MeO-CH₂O-C₆H₄-CH₂O⁻Na⁺ + H₂

Step 2 (Nucleophilic Attack): 4-MeO-CH₂O-C₆H₄-CH₂O⁻Na⁺ + R-X → 4-MeO-CH₂O-C₆H₄-CH₂OR + NaX

The choice of base and solvent is crucial to optimize the yield and minimize side reactions. The reactivity of the benzylic position is enhanced by the stability of the resulting benzylic alkoxide.

Controlled Oxidation Reactions in Complex Synthetic Contexts

The oxidation of the benzylic alcohol to the corresponding aldehyde, 4-methoxymethoxybenzaldehyde, is a synthetically useful transformation. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups in the molecule.

Commonly used reagents for this controlled oxidation include:

Manganese Dioxide (MnO₂): This is a mild and selective reagent for the oxidation of benzylic and allylic alcohols. The reaction is typically carried out in a non-polar solvent like dichloromethane.

Pyridinium (B92312) Chlorochromate (PCC): PCC is another mild oxidant that can effectively convert primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent allows for the rapid and clean oxidation of alcohols to aldehydes under mild conditions.

The general transformation can be represented as:

4-MeO-CH₂O-C₆H₄-CH₂OH + [Oxidizing Agent] → 4-MeO-CH₂O-C₆H₄-CHO

The photocatalytic oxidation of similar compounds like 4-methoxybenzyl alcohol to p-anisaldehyde has been studied, suggesting that such methods could also be applicable to this compound. medchemexpress.comchemicalbook.com

Nucleophilic Substitution Pathways

The benzylic hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This is typically achieved by protonation of the hydroxyl group under acidic conditions, followed by departure of a water molecule to form a stabilized benzylic carbocation. This carbocation can then be attacked by a nucleophile.

The mechanism for the reaction of a benzylic alcohol with a hydrogen halide (HX) can proceed via an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the structure of the alcohol. libretexts.org For a secondary benzylic alcohol like this compound, the Sₙ1 pathway is plausible due to the stability of the benzylic carbocation, which is further stabilized by the electron-donating methoxymethoxy group.

The steps in an Sₙ1 reaction are:

Protonation of the hydroxyl group: 4-MeO-CH₂O-C₆H₄-CH₂OH + H⁺ ⇌ 4-MeO-CH₂O-C₆H₄-CH₂OH₂⁺

Formation of the carbocation: 4-MeO-CH₂O-C₆H₄-CH₂OH₂⁺ → 4-MeO-CH₂O-C₆H₄-CH₂⁺ + H₂O

Nucleophilic attack: 4-MeO-CH₂O-C₆H₄-CH₂⁺ + X⁻ → 4-MeO-CH₂O-C₆H₄-CH₂X

Studies on the nucleophilic substitution of related compounds like (4-methoxybenzyl)dimethylsulfonium chloride have shown mixed Sₙ1/Sₙ2 mechanisms depending on the nucleophile and reaction conditions. nih.gov Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols via isouronium intermediates. nih.govresearchgate.netresearchgate.net

Reactivity and Stability of the Methoxymethoxy (MOM) Aryl Ether Linkage

The methoxymethyl (MOM) group is a common protecting group for hydroxyl functions in organic synthesis due to its relative stability and the availability of methods for its selective cleavage. ingentaconnect.comresearchgate.net

Selective Cleavage Methodologies and Their Applications

The cleavage of the MOM ether is typically achieved under acidic conditions, as it is an acetal (B89532). adichemistry.com A variety of reagents and methods have been developed for the deprotection of MOM ethers, offering a range of selectivities and mildness. ingentaconnect.comresearchgate.netthieme-connect.com

Reagent/MethodConditionsComments
Acidic Hydrolysis Dilute HCl in methanol (B129727)A common and straightforward method. adichemistry.com
Lewis Acids Zn(OTf)₂, ZnBr₂, BiCl₃, ZrCl₄, AlCl₃Can offer high selectivity and mild reaction conditions. ingentaconnect.comthieme-connect.com
Solid-supported Reagents Montmorillonite K10, NaHSO₄·SiO₂Heterogeneous catalysts that can simplify work-up procedures.
Other Reagents p-TsOH, MgBr₂, BBr₃A range of reagents with varying strengths and selectivities. ingentaconnect.comeurekaselect.combenthamdirect.com

The choice of deprotection method is often dictated by the presence of other acid-sensitive functional groups within the molecule. For example, methods utilizing zinc bromide with a thiol have been shown to be highly selective for the deprotection of MOM ethers in the presence of other labile groups. thieme-connect.com

Stability under Diverse Reaction Conditions

The MOM ether linkage exhibits stability under a range of reaction conditions, which contributes to its utility as a protecting group.

Basic Conditions: MOM ethers are generally stable to strong bases such as metal hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums). ingentaconnect.comadichemistry.com This stability allows for transformations at other parts of the molecule without affecting the MOM-protected hydroxyl group.

Nucleophilic Conditions: The MOM group is stable towards a variety of nucleophiles. adichemistry.com

Oxidizing and Reducing Conditions: It is inert to many common oxidizing and reducing agents. adichemistry.com For instance, it is stable under conditions of catalytic hydrogenation and metal hydride reductions (e.g., LiAlH₄, NaBH₄).

Acidic Conditions: The primary lability of the MOM group is towards acidic conditions. It is generally stable in a pH range of 4 to 12. adichemistry.com This sensitivity to acid is the basis for its removal.

This profile of stability and selective cleavage makes the MOM group a valuable tool in multistep organic synthesis.

Electrophilic Aromatic Substitution Patterns on the this compound Benzene (B151609) Ring

The benzene ring of this compound contains two substituents: a 4-methoxymethoxy group (-OCH2OCH3) and a 1-hydroxymethyl group (-CH2OH). Both of these substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions by directing incoming electrophiles to specific positions on the ring. The directing effects of these groups are a consequence of their electronic properties, specifically their ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects.

The methoxymethoxy group is a strong activating group and an ortho, para-director. The oxygen atom directly attached to the benzene ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. The resonance structures show an increased electron density specifically at the ortho and para positions relative to the methoxymethoxy group.

The hydroxymethyl group is generally considered to be a weak activating group and is also an ortho, para-director. The primary activating influence of the alkyl group is through a weak inductive effect, donating electron density to the ring.

In this compound, the two substituents are para to each other. The powerful ortho, para-directing effect of the methoxymethoxy group at position 4 will direct incoming electrophiles to positions 2 and 6 (both ortho to the methoxymethoxy group). The weaker ortho, para-directing effect of the hydroxymethyl group at position 1 would direct incoming electrophiles to positions 2 and 6 (both ortho to the hydroxymethyl group). Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho to both the methoxymethoxy and hydroxymethyl groups.

Expected Regioselectivity in Electrophilic Aromatic Substitution:

Electrophilic ReagentExpected Major Product(s)
Br2, FeBr32-Bromo-4-(methoxymethoxy)benzyl alcohol
HNO3, H2SO42-Nitro-4-(methoxymethoxy)benzyl alcohol
SO3, H2SO42-(Hydroxymethyl)-5-(methoxymethoxy)benzenesulfonic acid
R-Cl, AlCl3 (Friedel-Crafts Alkylation)2-Alkyl-4-(methoxymethoxy)benzyl alcohol
R-COCl, AlCl3 (Friedel-Crafts Acylation)3-Acyl-4-(hydroxymethyl)anisole (after potential MOM deprotection)

Advanced Mechanistic Studies of this compound-Involved Reactions

Detailed mechanistic studies specifically focused on this compound are not extensively available in the peer-reviewed literature. However, the general principles of electrophilic aromatic substitution and the behavior of related substituted benzenes can be used to infer the mechanistic pathways for reactions involving this compound. Advanced mechanistic studies typically involve a combination of computational chemistry and experimental techniques to elucidate reaction pathways, identify intermediates, and characterize transition states.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing the transition states and reaction pathways of electrophilic aromatic substitution reactions. For a reaction involving this compound, a typical computational study would involve the following steps:

Modeling of Reactants and Electrophiles: The ground state geometries and electronic structures of this compound and the attacking electrophile are optimized.

Locating Transition States: The transition state structures for the electrophilic attack at the ortho and meta positions would be located. These transition states represent the highest energy point along the reaction coordinate for the formation of the sigma complex (arenium ion).

Based on studies of similar alkoxy- and alkyl-substituted benzenes, the transition state leading to the formation of the ortho-substituted sigma complex is expected to be significantly lower in energy than the transition state for the meta attack. This is due to the resonance stabilization provided by the oxygen of the methoxymethoxy group, which can delocalize the positive charge of the arenium ion intermediate.

Hypothetical Energy Profile for Bromination:

Reaction CoordinateRelative Energy (kcal/mol)
Reactants (this compound + Br+)0
Transition State (ortho attack)~10-15
Sigma Complex (ortho intermediate)~5-10
Transition State (meta attack)~20-25
Sigma Complex (meta intermediate)~15-20
Product (2-Bromo-4-(methoxymethoxy)benzyl alcohol + H+)< 0

Note: The values in this table are illustrative and based on general knowledge of EAS reactions. Specific computational studies on this compound would be required to determine the exact values.

The key reactive intermediate in electrophilic aromatic substitution is the sigma complex , also known as the arenium ion . This is a carbocation intermediate formed by the attack of the electrophile on the benzene ring. The stability of this intermediate is a crucial factor in determining the regioselectivity of the reaction.

For this compound, the attack of an electrophile (E+) at the ortho position to the methoxymethoxy group leads to a resonance-stabilized sigma complex. The positive charge can be delocalized onto the oxygen atom of the methoxymethoxy group, which is a highly stabilizing interaction.

Experimental techniques for the identification and characterization of such reactive intermediates include:

Low-Temperature Spectroscopy: By conducting the reaction at very low temperatures, the lifetime of the reactive intermediate can be extended, allowing for its detection by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Trapping Experiments: The intermediate can be "trapped" by adding a nucleophile that reacts with it to form a stable product, which can then be isolated and characterized.

While no specific studies on the direct observation of the sigma complex of this compound have been found, the extensive body of research on other substituted benzenes provides strong evidence for its formation and its role in directing the outcome of electrophilic aromatic substitution reactions.

Strategic Applications of 4 Methoxymethoxybenzylalcohol in Complex Molecular Architectures

Role as a Versatile Synthetic Intermediate in Advanced Organic Synthesis

The primary role of 4-methoxymethoxybenzylalcohol in organic synthesis is that of a bifunctional intermediate. The benzylic alcohol can be easily oxidized to an aldehyde or converted into a leaving group (e.g., a halide) for nucleophilic substitution, while the MOM-protected phenol (B47542) remains inert. This orthogonality allows chemists to perform extensive chemical modifications on the benzyl (B1604629) portion of the molecule before liberating the phenolic hydroxyl group at a later, strategic stage of the synthesis. This approach is fundamental to the design of efficient and convergent synthetic routes toward complex target molecules.

The structural motif derived from this compound is found within numerous complex natural products, and its application has been pivotal in several total synthesis campaigns. The stability of the MOM ether is crucial for withstanding the numerous transformations required to build intricate molecular architectures.

A significant example of its application is in synthetic approaches toward the Aconitine family of diterpenoid alkaloids. These molecules are renowned for their profound biological activity and immense structural complexity, featuring a dense array of stereocenters and functional groups. In synthetic strategies, the 4-(methoxymethyl) moiety is incorporated into the aconitane (B1242193) skeleton, serving as a stable protecting group that endures numerous steps, including intricate cyclizations and redox reactions, necessary to construct the formidable hexacyclic core. nih.gov

Another key application is in the synthesis of decahydroquinoline-type toxins. For instance, in an enantioselective route to the octahydroquinolinone skeleton, a precursor to these toxins, a methoxymethyl ether is used to protect a key hydroxyl group on a benzyl-like fragment of the molecule. This protection is maintained through several steps, including an asymmetric epoxidation and subsequent regioselective opening, before a crucial intramolecular hetero Diels-Alder reaction. nih.gov

Natural Product / PrecursorRole of 4-(Methoxymethoxy)benzyl Moiety
Aconitine Alkaloids The 4-(methoxymethyl) group serves as a stable protecting group for a hydroxyl function during the multi-step construction of the complex hexacyclic core. nih.gov
Decahydroquinoline Toxins A methoxymethyl ether protects a key hydroxyl group on a precursor fragment during an enantioselective synthesis of the octahydroquinolinone core. nih.gov

The functional handles of this compound make it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing fused aromatic rings. The benzyl alcohol can be transformed to facilitate cyclization reactions, leading to the formation of new ring systems.

A prominent example is its use in the synthesis of 2,5-disubstituted octahydroquinolin-4-ones. In this multi-step synthesis, a molecule containing the MOM-protected benzyl ether moiety is elaborated into a precursor bearing an activated diene. This precursor then undergoes an intramolecular hetero Diels-Alder reaction with an imine, generated in situ, to form the core nitrogen-containing heterocyclic structure of the octahydroquinolinone. nih.gov This strategy demonstrates how the compound can be used to construct complex, fused heterocyclic systems that are themselves precursors to natural products.

Application in Stereoselective Synthesis Methodologies

The presence of a 4-methoxymethoxybenzyl ether on a substrate can influence the diastereoselectivity of key bond-forming reactions. The bulky nature of the protected aromatic ring can direct incoming reagents to attack from the less sterically hindered face of the molecule, thereby controlling the formation of new stereocenters.

In the synthesis of 2,5-disubstituted octahydroquinolin-4-ones, the key intramolecular hetero Diels-Alder reaction proceeds with notable diastereoselectivity. The reaction, which forms the heterocyclic core, results in a 70:30 ratio of two cycloadducts. This selectivity is induced by the presence of an allylic stereogenic center on the diene-containing fragment, which itself was synthesized from a precursor bearing the methoxymethyl ether protecting group. nih.gov This illustrates how the moiety is an integral part of a substrate designed for diastereoselective cyclization.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed. While the 4-methoxymethoxybenzyl group is not typically a chiral auxiliary itself, it is frequently used as a protecting group on substrates that are undergoing transformations mediated by well-established chiral auxiliaries. nih.gov

For example, in a Mannich reaction featuring a chiral sulfinimide auxiliary, a titanium enolate of a propionate (B1217596) substrate protected with a 4-methoxybenzyl (PMB) group reacts with high diastereoselectivity. nih.gov The PMB group, structurally similar to the MOM-protected analogue, is robust enough to withstand the reaction conditions required for the auxiliary-controlled bond formation. This demonstrates a common strategy where the stability of the 4-methoxymethoxybenzyl group is complementary to the directing ability of a separate chiral auxiliary, allowing for the clean execution of stereoselective reactions on complex substrates.

Stereoselective MethodRole of 4-(Methoxymethoxy)benzyl GroupExample
Diastereoselective Cyclization Part of a substrate where an existing stereocenter directs the formation of new stereocenters during an intramolecular hetero Diels-Alder reaction. nih.govSynthesis of Octahydroquinolin-4-ones nih.gov
Auxiliary-Mediated Reaction Acts as a stable protecting group on a substrate while a separate chiral auxiliary (e.g., a sulfinimide) directs the stereochemical outcome of a reaction. nih.govAsymmetric Mannich Reaction nih.gov

Integration into Cascade and Multicomponent Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov

These powerful strategies in modern organic synthesis rely on carefully designed building blocks that can participate in multiple bond-forming events. A functionalized molecule like this compound possesses the potential for such integration. For instance, the benzyl alcohol could be oxidized in situ to the corresponding aldehyde, which could then participate in an MCR, such as a Ugi or Passerini reaction. The MOM-protected phenol provides a latent functional group that could be revealed post-MCR for further cyclization or modification, adding another layer to a cascade sequence. While the direct participation of this compound in published MCR or complex cascade sequences is not prominently documented, its structural features are well-suited for the design of novel reactants for these highly efficient synthetic methodologies.

Design of Analogs and Derivatives for Elucidating Structure-Reactivity Relationships

The strategic application of this compound in the synthesis of complex molecular architectures is significantly enhanced by a deep understanding of its structure-reactivity relationships. By systematically modifying the structure of this compound and studying the resulting changes in chemical behavior, researchers can fine-tune its properties to suit specific synthetic needs. This section explores the design of analogs and derivatives of this compound and the insights gained from these studies.

The reactivity of the 4-methoxymethoxybenzyl (MOM-protected p-hydroxybenzyl) group is predominantly influenced by the electronic properties of the aromatic ring. The introduction of substituents at various positions on the benzene (B151609) ring can either increase or decrease the electron density at the benzylic carbon, thereby affecting the stability of key intermediates and transition states in chemical reactions. This, in turn, influences the ease of formation and cleavage of the protecting group, as well as its stability under different reaction conditions.

A primary area of investigation involves the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the para-position relative to the benzylic alcohol. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and alkyl groups, increase the electron density of the aromatic ring. This increased electron density stabilizes the carbocation intermediate that forms during the cleavage of the protecting group, thus facilitating its removal under acidic conditions. Conversely, electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the ring, destabilizing the carbocation intermediate and making the protecting group more robust and resistant to cleavage. nih.govlookchem.com

The principles governing the reactivity of substituted benzyl ethers are well-established and provide a framework for understanding the behavior of this compound derivatives. For instance, studies on para-substituted benzyl ethers in glycosylation reactions have demonstrated a clear correlation between the electronic nature of the substituent and the reactivity of the glycosyl donor. nih.gov

Table 1: Impact of Para-Substituents on the Relative Reactivity of Benzyl-Type Protecting Groups in Glycosylation Reactions.
Para-SubstituentElectronic EffectRelative Reactivity
-OCH₃Strongly Electron-DonatingHigh
-CH₃Weakly Electron-DonatingModerate
-HNeutralBaseline
-ClWeakly Electron-WithdrawingLow
-CNStrongly Electron-WithdrawingVery Low

Similarly, the rate of debenzylation via catalytic hydrogenolysis is significantly affected by the electronic properties of the aromatic ring. Electron-donating substituents accelerate the cleavage, while electron-withdrawing groups retard it. lookchem.com This allows for the development of a suite of benzyl-type protecting groups that can be selectively removed in the presence of one another, a concept known as orthogonal protection strategy.

These established trends for benzyl ethers are directly applicable to the design of this compound analogs. By replacing the methoxy group of the methoxymethyl ether with other alkoxy or substituted alkoxy groups, or by introducing substituents onto the aromatic ring, a range of protecting groups with graded reactivity can be synthesized.

Table 2: Predicted Relative Cleavage Rates of Substituted 4-Methoxymethoxybenzyl Ethers under Acidic Conditions.
Substituent on Aromatic Ring (in addition to 4-MOM)Electronic NaturePredicted Relative Cleavage Rate
2-OCH₃Electron-DonatingIncreased
3-CH₃Electron-DonatingSlightly Increased
None-Standard
3-ClElectron-WithdrawingDecreased
2-NO₂Strongly Electron-WithdrawingSignificantly Decreased

The enzymatic synthesis of esters from various benzyl alcohol derivatives has also provided valuable data on structure-reactivity relationships. A study on the transesterification of vinyl acetate (B1210297) with a series of substituted benzyl alcohols, catalyzed by Candida antarctica lipase (B570770) B, revealed that the conversion yields were dependent on the structure of the alcohol. While this study did not include this compound itself, it demonstrated that electronic and steric factors play a crucial role in the enzymatic recognition and reactivity of benzyl alcohol derivatives. For example, benzyl alcohols with electron-donating groups generally exhibited higher conversion rates than those with electron-withdrawing groups.

Derivatization Strategies and Analytical Advancements for 4 Methoxymethoxybenzylalcohol in Research

Covalent Derivatization for Enhanced Analytical Profiling in Academic Studies

Covalent derivatization of 4-Methoxymethoxybenzylalcohol is a critical step in overcoming challenges associated with its direct analysis, particularly in gas chromatography (GC). The primary objectives of derivatization are to increase the volatility and thermal stability of the analyte, and to introduce a chemical moiety that enhances its detection by a specific detector.

Strategies for Chromatographic Separation and Analysis

For gas chromatographic analysis, the hydroxyl group of this compound imparts a polarity that can lead to poor peak shape and thermal degradation in the hot injector port. To circumvent these issues, silylation is a widely adopted and effective derivatization strategy. nih.gov This process involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.govsigmaaldrich.com The resulting TMS ether of this compound is significantly more volatile and less polar, making it amenable to GC separation.

The derivatization reaction is typically straightforward and can be performed under mild conditions. While specific studies on this compound are not prevalent, the derivatization of the structurally similar p-methoxybenzyl alcohol provides a reliable proxy. The reaction conditions for silylation are generally optimized for temperature and time to ensure complete derivatization. sigmaaldrich.com

Interactive Data Table: Typical GC-MS Conditions for Silylated Benzyl (B1604629) Alcohol Analogs

ParameterValue
GC Column DB-5ms (or equivalent)
Injector Temp. 250 °C
Oven Program 70 °C (2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Deriv. Reagent BSTFA + 1% TMCS
Reaction 60 °C for 30 min

For high-performance liquid chromatography (HPLC), derivatization is employed less for volatility and more to introduce a chromophore or fluorophore for enhanced UV-Vis or fluorescence detection, especially when analyzing trace amounts. While the inherent aromaticity of this compound allows for some UV detection, derivatizing the hydroxyl group with a reagent containing a highly conjugated system can significantly lower the limit of detection.

Derivatization for Improved Detection Sensitivity in Research

The primary goal of derivatization for detection sensitivity is to amplify the signal generated by the analyte. For GC-MS, silylation not only improves chromatographic behavior but also produces a derivative with a characteristic mass spectrum, aiding in identification. The introduction of a TMS group results in a predictable mass shift and fragmentation pattern.

Functional Group Interconversions for Diversification and Library Synthesis

The functional groups of this compound, namely the alcohol and the methoxymethyl (MOM) ether, are amenable to a variety of interconversions, which is a valuable tool in the synthesis of derivatives and compound libraries for research purposes.

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of modern oxidizing agents. For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed to prevent over-oxidation. Stronger oxidants like potassium permanganate (B83412) or chromic acid will typically yield the carboxylic acid.

The MOM ether serves as a protecting group for the phenolic hydroxyl group. Its stability is pH-dependent, and it can be cleaved under acidic conditions to reveal the free phenol (B47542). This deprotection is a key step in synthetic routes where the phenolic hydroxyl needs to be unmasked for subsequent reactions. Conversely, the parent compound, p-hydroxybenzyl alcohol, can be protected with a MOM group by reaction with chloromethyl methyl ether in the presence of a non-nucleophilic base.

These functional group interconversions allow for the systematic modification of the this compound scaffold, enabling the generation of a diverse set of molecules for structure-activity relationship (SAR) studies and other research applications.

Advanced Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring in Research

The unambiguous identification of this compound and its derivatives, as well as the real-time monitoring of its reactions, relies on advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

While a specific high-resolution spectrum for this compound is not publicly cataloged, the expected chemical shifts can be reliably predicted based on the spectra of analogous compounds like p-methoxybenzyl alcohol. chemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H (ortho to CH₂OH)~7.30d2H
Ar-H (ortho to O-MOM)~6.95d2H
O-CH₂ -O~5.15s2H
Ar-CH₂ -OH~4.60s2H
O-CH₃ ~3.45s3H

The ¹³C NMR spectrum would similarly show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the methoxymethyl group. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to confirm the connectivity of protons and carbons within the molecule.

Application of Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are crucial for determining the molecular weight and fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule.

For the analysis of the TMS derivative of the closely related 4-methoxybenzyl alcohol by GC-MS, the electron ionization (EI) mass spectrum shows characteristic fragments. The molecular ion (M⁺) would be observed, along with fragments resulting from the loss of a methyl group, the TMS group, and cleavage of the benzylic bond.

Interactive Data Table: Key Mass Fragments for the TMS Derivative of p-Methoxybenzyl Alcohol

m/zInterpretation
210Molecular Ion (M⁺)
195[M - CH₃]⁺
121[M - Si(CH₃)₃]⁺
91Tropylium ion [C₇H₇]⁺
73[Si(CH₃)₃]⁺

These fragmentation patterns provide a fingerprint for the molecule, allowing for its confident identification in complex mixtures. Techniques like tandem mass spectrometry (MS/MS) can be used to further probe the structure of the molecule by isolating a specific ion and inducing further fragmentation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational spectrum of this compound can be interpreted by analyzing the characteristic frequencies of its primary functional components: the hydroxyl (-OH) group, the benzyl group (including the p-substituted aromatic ring and the methylene (B1212753) -CH₂- group), and the methoxymethyl (MOM) ether group (-O-CH₂-O-CH₃).

Infrared (IR) Analysis

The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent and easily identifiable feature of primary alcohols is the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears in the region of 3200–3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding.

The C-H stretching vibrations appear in the 2800–3100 cm⁻¹ region. Aromatic C-H stretches are typically observed just above 3000 cm⁻¹ (e.g., 3000–3100 cm⁻¹), while the aliphatic C-H stretches from the methylene (-CH₂OH) and the MOM group (-O-CH₂-O-CH₃) are expected to produce multiple bands in the 2850–3000 cm⁻¹ range.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. The in-plane stretching vibrations of the aromatic C=C bonds typically result in two or more bands of variable intensity in the 1450–1600 cm⁻¹ range. The spectrum is also characterized by strong absorptions from the various C-O stretching vibrations. Ethers, particularly aryl alkyl ethers, exhibit a strong, characteristic asymmetric C-O-C stretching band between 1200 and 1300 cm⁻¹. Additionally, the acetal (B89532) structure of the MOM group (Ar-O-CH₂-O-CH₃) and the C-O stretch of the primary alcohol (C-OH) contribute strong bands in the 1000–1150 cm⁻¹ region. Out-of-plane (oop) C-H bending vibrations for the para-substituted benzene (B151609) ring are expected to produce a strong band in the 800–850 cm⁻¹ region.

Raman Analysis

In the Raman spectrum of this compound, the vibrational modes that induce a significant change in polarizability are the most intense. Aromatic ring vibrations are particularly strong in Raman spectra. A characteristic sharp, strong band for the aromatic ring "breathing" mode is expected near 1000 cm⁻¹, and the C=C quadrant-stretching vibrations give rise to a distinct doublet in the 1550–1630 cm⁻¹ region. The aromatic C-H stretching vibrations also produce a sharp signal between 3030 and 3070 cm⁻¹.

Unlike in IR spectroscopy, the O-H stretching vibration in alcohols is typically a very weak and broad feature in Raman spectra. The aliphatic C-H stretching and bending modes from the methylene and MOM groups will be present but are generally less intense than the aromatic signals. The symmetric C-O-C stretching vibration of the ether linkages, which is often weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum. A study on the related compound 3,5-dimethoxybenzyl alcohol confirmed the utility of Raman spectroscopy in assigning detailed vibrational frequencies for such structures.

The following tables summarize the predicted key vibrational frequencies for this compound based on established group frequencies and data from analogous molecules.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Table 2: Predicted Characteristic Raman Shifts for this compound

Theoretical and Computational Investigations of 4 Methoxymethoxybenzylalcohol Systems

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Quantum chemical studies are fundamental to understanding the intrinsic properties of 4-methoxymethoxybenzylalcohol, offering a detailed picture of its electronic structure and bonding. These computational approaches allow for the analysis of molecular orbitals, charge distribution, and the nature of chemical bonds within the molecule.

While direct quantum chemical studies specifically targeting this compound are not extensively available in the literature, valuable insights can be drawn from computational analyses of analogous compounds such as benzyl (B1604629) alcohol and other substituted derivatives. nih.govmissouri.edunih.gov These studies typically employ Density Functional Theory (DFT) and other ab initio methods to elucidate electronic characteristics. nih.govnih.gov

Density Functional Theory (DFT) Applications in Reactivity Prediction

Key parameters derived from DFT that help in predicting reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov The MEP map visually represents the charge distribution, with electron-rich areas (negative potential) indicating likely sites for electrophilic attack and electron-poor areas (positive potential) indicating sites for nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Alcohols

PropertyRepresentative ValueSignificance
HOMO Energy-6.5 eV to -5.5 eVIndicates the ability to donate electrons.
LUMO Energy-1.0 eV to 0.5 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.0 eV to 6.0 eVCorrelates with chemical reactivity and stability.
Dipole Moment2.0 D to 3.5 DMeasures the overall polarity of the molecule.

Note: These values are illustrative and based on typical DFT calculations for substituted benzyl alcohols. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energetic Landscapes

The flexibility of the benzyl alcohol moiety, particularly the rotation around the C-C and C-O bonds, leads to various possible conformations for this compound. missouri.edu Computational methods are employed to perform conformational analysis, identifying the most stable conformers and the energy barriers between them. This is achieved by systematically rotating the dihedral angles of interest and calculating the corresponding energy, resulting in a potential energy surface.

For benzyl alcohol itself, studies have shown that the molecule is highly flexible, with several low-energy minima and small barriers to interconversion. missouri.edu The presence of the methoxymethoxy group in this compound is expected to introduce additional conformational possibilities and potentially different energetic landscapes due to steric and electronic interactions. Understanding the preferred conformations is crucial as it can significantly influence the molecule's reactivity and interactions with other molecules.

Computational Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions involving this compound. researchgate.net By modeling reaction pathways and computing the energies of reactants, transition states, and products, it is possible to determine the feasibility and likely outcomes of a reaction.

Reaction Pathway Modeling and Energy Profiles

Reaction pathway modeling involves identifying all possible routes a reaction can take and calculating the energy profile for each path. This allows for the determination of the most favorable pathway, which is typically the one with the lowest activation energy. For instance, the oxidation of the alcohol group in this compound to an aldehyde could be modeled to understand the mechanism and factors influencing the reaction rate.

Transition State Computations

A key aspect of reaction pathway modeling is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is crucial for calculating the activation energy of a reaction. Computational programs can search for and optimize the geometry of transition states. The vibrational frequency analysis of a computed transition state should reveal one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Table 2: Illustrative Calculated Energy Barriers for Benzyl Alcohol Reactions

Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)
Alcohol OxidationDFT (B3LYP/6-31G)15 - 25
Ether Cleavage (Acid-Catalyzed)DFT (B3LYP/6-31G)20 - 30

Note: These are representative values for reactions involving benzyl alcohol derivatives and are intended for illustrative purposes. Actual values for this compound would depend on the specific reactants and conditions.

Molecular Dynamics Simulations for Solvent Effects and Reaction Environment Analysis

By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), MD can provide insights into solvation effects, such as the formation of hydrogen bonds between the alcohol group and the solvent. researchgate.net These interactions can affect the conformational preferences and reactivity of the molecule. MD simulations can also be used to study the dynamics of the molecule's interaction with other reactants or catalysts in the solution, providing a more realistic picture of the reaction environment than gas-phase quantum chemical calculations alone. researchgate.net

Q & A

Basic: What are the most reliable synthetic routes for preparing 4-Methoxybenzyl Alcohol, and how can reaction yields be optimized?

Methodological Answer:
4-Methoxybenzyl Alcohol is synthesized via reduction of 4-methoxybenzaldehyde using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). For example, NaBH₄ in methanol at 0–5°C achieves yields >90% . Optimization involves:

  • Temperature control : Lower temperatures minimize side reactions.
  • Solvent choice : Methanol or ethanol enhances solubility and reaction efficiency.
  • Catalyst loading : 5–10% Pd-C for hydrogenation ensures complete conversion .
    Data Table :
Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄MeOH0–594
H₂/Pd-CEtOAc2588

Advanced: How do electronic effects of the methoxy group influence the reactivity of 4-Methoxybenzyl Alcohol in nucleophilic substitution reactions?

Methodological Answer:
The para-methoxy group activates the benzyl alcohol via electron-donating effects, enhancing nucleophilic substitution at the benzylic position. For example:

  • Mechanistic Insight : The methoxy group stabilizes transition states through resonance, lowering activation energy.
  • Experimental Validation : Reaction with thiols (e.g., potassium thiolate in DMF) yields 4-methoxybenzyl thioethers with >80% efficiency. Kinetic studies (via NMR monitoring) confirm accelerated rates compared to unsubstituted benzyl alcohols .

Basic: What spectroscopic techniques are most effective for characterizing 4-Methoxybenzyl Alcohol, and what key signals should researchers prioritize?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • δ 4.40 ppm (s, 2H, -CH₂OH).
    • δ 3.71 ppm (s, 3H, -OCH₃).
    • δ 6.87–7.22 ppm (aromatic protons, J = 8 Hz) .
  • IR : Peaks at 3326 cm⁻¹ (O-H stretch) and 1513 cm⁻¹ (C-O-C stretch) confirm structure .
  • Mass Spec : Molecular ion peak at m/z 138.16 (C₈H₁₀O₂⁺) .

Advanced: How can computational modeling (e.g., DFT) predict the oxidative degradation pathways of 4-Methoxybenzyl Alcohol?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model oxidation mechanisms:

  • Pathway Prediction : Oxidation to 4-methoxybenzaldehyde occurs via a two-step proton-coupled electron transfer (PCET) mechanism.
  • Activation Energy : Calculated ΔG‡ for the rate-limiting step (C-H bond cleavage) is ~25 kcal/mol, aligning with experimental Arrhenius data .
    Validation : Compare computed InChI key (e.g., BZZVIAHLDIRLCX) with experimental data from PubChem .

Basic: What safety precautions are critical when handling 4-Methoxybenzyl Alcohol in laboratory settings?

Methodological Answer:

  • Hazards : Skin/eye irritation (H315, H319), acute toxicity (H302), and respiratory sensitization (H335) .
  • Mitigation :
    • Use PPE (gloves, goggles).
    • Work in a fume hood to avoid inhalation.
    • Store in airtight containers away from oxidizers .

Advanced: How can kinetic isotope effects (KIE) elucidate the mechanism of acid-catalyzed etherification of 4-Methoxybenzyl Alcohol?

Methodological Answer:

  • Experimental Design : Compare reaction rates of C₈H₁₀O₂ vs. deuterated C₈D₁₀O₂.
  • KIE Analysis : A primary KIE (>2) indicates C-H bond cleavage in the rate-determining step (e.g., protonation of -OH group).
  • Case Study : KIE of 3.2 observed in POCl₃-mediated etherification with 4-hydroxybenzaldehyde .

Basic: What are the common byproducts formed during the oxidation of 4-Methoxybenzyl Alcohol, and how can they be minimized?

Methodological Answer:

  • Byproducts : Over-oxidation to 4-methoxybenzoic acid or dimerization products.
  • Control Strategies :
    • Use mild oxidants (e.g., MnO₂) instead of strong agents like KMnO₄.
    • Monitor reaction progress via TLC (Rf = 0.5 in hexane:EtOAc 3:1) .

Advanced: How does 4-Methoxybenzyl Alcohol serve as a chiral auxiliary in asymmetric synthesis?

Methodological Answer:
The benzyl alcohol moiety acts as a temporary protecting group and stereochemical director:

  • Case Study : In peptide synthesis, it facilitates enantioselective formation of β-lactams via Mitsunobu reactions (e.g., DIAD/Ph₃P system) .
  • Mechanistic Role : The methoxy group stabilizes transition states through π-stacking interactions, enhancing enantiomeric excess (ee >90%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.